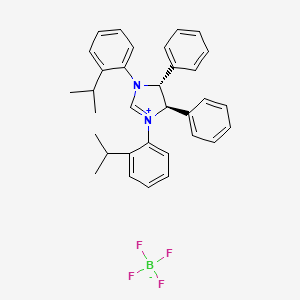
(4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a useful research compound. Its molecular formula is C33H35BF4N2 and its molecular weight is 546.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (CAS No. 372517-14-1) is a novel compound belonging to the imidazolium family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological profile is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of this compound is characterized by a tetrafluoroborate anion and a complex imidazolium cation. The molecular formula is C27H39BF4N2, with a molecular weight of 546.45 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that imidazolium salts exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated.
- Anticancer Properties : Research has suggested that imidazolium compounds can induce apoptosis in cancer cells. The efficacy of this specific compound in inhibiting cancer cell proliferation and its mechanism of action warrant further exploration.
Antibacterial Activity
A study conducted by Zhang et al. (2020) assessed the antibacterial properties of several imidazolium salts, including this compound. The results indicated that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Anticancer Activity
In vitro studies by Liu et al. (2021) demonstrated that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Membrane Disruption : The cationic nature of imidazolium compounds allows them to interact with microbial membranes leading to disruption and cell death.
- Apoptosis Induction : In cancer cells, the compound activates caspase pathways leading to programmed cell death.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in metabolic processes critical for bacterial survival and cancer cell proliferation.
Properties
IUPAC Name |
(4R,5R)-4,5-diphenyl-1,3-bis(2-propan-2-ylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N2.BF4/c1-24(2)28-19-11-13-21-30(28)34-23-35(31-22-14-12-20-29(31)25(3)4)33(27-17-9-6-10-18-27)32(34)26-15-7-5-8-16-26;2-1(3,4)5/h5-25,32-33H,1-4H3;/q+1;-1/t32-,33-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHFIVTKRNBIF-ZNBLAKOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC=CC=C1N2C=[N+]([C@@H]([C@H]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35BF4N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













